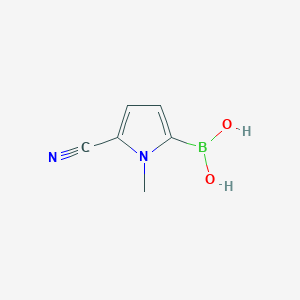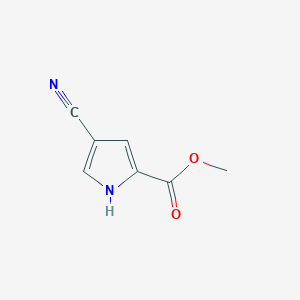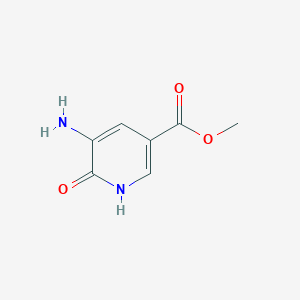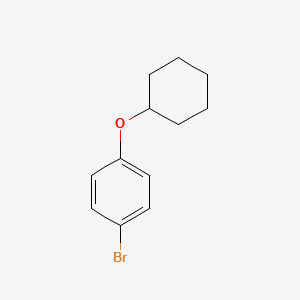
Acide 5-cyano-1-méthyl-1H-pyrrol-2-ylboronique
Vue d'ensemble
Description
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is an organic compound with the molecular formula C6H7BN2O2. It is a boronic acid derivative, characterized by the presence of a cyano group and a methyl group attached to a pyrrole ring.
Applications De Recherche Scientifique
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid typically involves the reaction of 5-cyano-1-methyl-1H-pyrrole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the pyrrole derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .
Industrial Production Methods
Industrial production of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the pyrrole ring.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Mécanisme D'action
The mechanism of action of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid depends on its specific application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring and facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyano-1H-pyrrol-2-ylboronic acid: Lacks the methyl group, which can affect its reactivity and applications.
1-Methyl-1H-pyrrol-2-ylboronic acid: Lacks the cyano group, which can influence its electronic properties and reactivity.
5-Bromo-1-methyl-1H-pyrrol-2-ylboronic acid: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
Uniqueness
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is unique due to the presence of both a cyano group and a methyl group on the pyrrole ring. This combination of functional groups provides distinct electronic properties and reactivity, making it a valuable compound in various chemical transformations and applications .
Propriétés
IUPAC Name |
(5-cyano-1-methylpyrrol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMUHFINOXALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N1C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470912 | |
| Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860617-71-6 | |
| Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














